molecular formula C11H12O3 B2422839 3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid CAS No. 1147531-58-5

3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid

Cat. No.: B2422839
CAS No.: 1147531-58-5
M. Wt: 192.214
InChI Key: CFFQHLOQMRIHTJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of two methyl groups at the 3-position and a carboxylic acid group at the 6-position of the benzofuran ring

Mechanism of Action

Target of Action

3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is a carboxylic acid derivative that belongs to the benzofuran family of compounds. Benzofuran compounds have been found to exhibit a wide range of biological and pharmacological applications . and antiviral activities, suggesting that they may target microbial and viral proteins.

Mode of Action

. This suggests that the compound may interact with its targets through these functional groups, leading to changes in the targets’ functions.

Biochemical Pathways

, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of microbes and viruses.

Result of Action

, it can be inferred that the compound may lead to the inhibition of microbial and viral growth and replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This one-pot etherification and dehydrative cyclization process is often employed to construct the benzofuran ring system . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed cyclization of aryl acetylenes, is also a viable strategy for synthesizing benzofuran derivatives .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Scientific Research Applications

3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the dimethyl groups at the 3-position and the carboxylic acid group at the 6-position. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,3-dimethyl-2H-1-benzofuran-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)6-14-9-5-7(10(12)13)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFQHLOQMRIHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C1C=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 3,3-dimethyl-2,3-dihydrobenzofuran-6-carboxylate (0.116 g, 0.562 mmol) in MeOH (6 mL) at rt was added sodium hydroxide (1.969 mL, 1.969 mmol). The mixture was stirred at reflux for 1 h, and then concentrated under vacuum. The residue was diluted with water (20 mL) and extracted with ethyl acetate (2×40 mL). The combine extract was washed with brine (20 mL) and dried over anhydrous MgSO4. Removal of solvent under vacuum provided the desired product, 3,3-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid (0.105 g, 0.529 mmol, 94% yield), as a white solid.
Name
methyl 3,3-dimethyl-2,3-dihydrobenzofuran-6-carboxylate
Quantity
0.116 g
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reactant
Reaction Step One
Quantity
1.969 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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COC(=O)c1ccc2c(c1)OCC2(C)C
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reactant
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Synthesis routes and methods III

Procedure details

In a 50 ml pear flask containing methyl 3,3-dimethyl-2,3-dihydrobenzofuran-6-carboxylate (32 mg, 0.16 mmol) were added methanol (3 ml) and 1.0 M sodium hydroxide (6 ml, 6 mmol) solution to give a suspension. This was stirred at room temperature for 1 hour. Then 2N hydrochloride solution (3.5 ml) was added to neutralize the excess base. The acidic mixture (pH ˜2) was then extracted with EtOAc twice, and the combined organic layers were dried over MgSO4, filtered and concentrated to give the desired 3,3-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid (23 mg, 77% yield) as a white flakey oily solid that was used in the next step without further purification.
Name
methyl 3,3-dimethyl-2,3-dihydrobenzofuran-6-carboxylate
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

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